Ethyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutanoate
Description
Ethyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutanoate is a structurally complex molecule featuring a pyrimidine core substituted with dimethyl and dioxo groups at positions 1, 3, 2, and 2. The pyrimidine ring is further functionalized at position 5 with a butanoate side chain containing an ethoxy-oxoethylamino moiety.
The compound’s structure highlights key reactive sites:
- Ethyl ester groups: The ethoxy substituents (at both the pyrimidine and butanoate chain) may modulate lipophilicity and metabolic stability.
- Amide linkage: The [(2-ethoxy-2-oxoethyl)amino] group introduces conformational flexibility and additional hydrogen-bonding donors/acceptors.
Properties
Molecular Formula |
C16H23N3O7 |
|---|---|
Molecular Weight |
369.37 g/mol |
IUPAC Name |
ethyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C16H23N3O7/c1-5-25-13(21)8-17-12(20)7-10(15(23)26-6-2)11-9-18(3)16(24)19(4)14(11)22/h9-10H,5-8H2,1-4H3,(H,17,20) |
InChI Key |
MPNNOLMALBFESP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CC(C1=CN(C(=O)N(C1=O)C)C)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
Pyrimidine Core Modifications: The target compound’s 1,3-dimethyl-2,4-dioxo pyrimidine core distinguishes it from analogs like Compound 1 (), which lacks dioxo groups but features a thietane ring. Compared to the sulfanylidene pyrimidine in , the target’s dioxo groups may reduce nucleophilic reactivity but enhance stability under oxidative conditions .
Side Chain Functionality: The [(2-ethoxy-2-oxoethyl)amino] group in the target compound is structurally analogous to the ethoxy-oxoethoxy substituent in ’s pyrimidine derivative. Both groups introduce ester linkages, but the target’s amide bond may confer greater resistance to esterase-mediated hydrolysis . In contrast, the cyclohexyl-substituted oxobutanoate in exhibits significantly higher steric bulk, likely reducing membrane permeability compared to the target’s linear ethoxy-oxoethyl chain .
Synthetic Accessibility :
- The synthesis of the target compound’s pyrimidine core may parallel methods described in , where triethylamine and dichloromethane are used to facilitate acyl chloride reactions. However, the presence of multiple ethoxy groups may necessitate stringent anhydrous conditions to avoid ester hydrolysis .
- By contrast, sulfur-containing analogs (e.g., ) often require thiourea or thiol intermediates, introducing synthetic complexity due to sulfur’s redox sensitivity .
Inferred Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP) : The ethoxy esters and dioxo pyrimidine suggest moderate lipophilicity (estimated logP ~2.5–3.5), higher than the sulfanylidene derivative in (logP ~1.8 due to sulfur’s polarity) but lower than the cyclohexyl-substituted compound in (logP >4.0) .
- Metabolic Stability : Ethoxy groups are prone to oxidative metabolism, but the amide linkage in the target compound may slow degradation compared to ether-linked analogs like .
Research Implications
- Medicinal Chemistry : The target compound’s amide and ester functionalities make it a candidate for prodrug development, particularly for targeting intracellular enzymes (e.g., kinases) where esterase activation is required .
- Material Science : The dioxo pyrimidine core could serve as a chelating agent for metal ions, a feature absent in sulfur-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
